TAS2940: A Technical Deep Dive into its Mechanism of Action
TAS2940: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of TAS2940, a novel, orally bioavailable, and irreversible pan-ERBB inhibitor. The information presented herein is intended for an audience with a strong background in oncology, pharmacology, and molecular biology. This document summarizes key preclinical data, details experimental methodologies, and visualizes the critical signaling pathways involved in TAS2940's therapeutic effect.
Core Mechanism of Action
TAS2940 is a potent and selective small molecule inhibitor of the ERBB family of receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Its mechanism of action is centered on the irreversible binding to these receptors, leading to the inhibition of their kinase activity. This, in turn, blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][2]
Preclinical studies have demonstrated that TAS2940 is highly effective against a range of cancers harboring genetic alterations in EGFR and HER2, including amplifications and exon 20 insertion mutations.[3][4][5] A key differentiating feature of TAS2940 is its significant brain penetrability, suggesting its potential as a therapeutic agent for primary brain tumors and brain metastases.[3][6][7][8]
Quantitative Efficacy Data
The potency of TAS2940 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative view of its inhibitory activity and anti-tumor efficacy.
Table 1: In Vitro Inhibitory Activity of TAS2940
| Target | Mutation/Condition | IC50 (nM) | Cell Line |
| HER2 | Wild-type | 5.6 | - |
| HER2 | V777L | 2.1 | - |
| HER2 | A775_G776insYVMA | 1.0 | - |
| HER2 | Amplification | - | NCI-N87, SK-BR-3 |
| EGFR | Exon 20 insertion | - | NCI-H1975_EGFR_exon20ins_SVD |
| EGFR | vIII mutation | - | Glioblastoma PDX35 |
Data compiled from multiple sources.[2][9][10]
Table 2: In Vivo Anti-Tumor Efficacy of TAS2940 in Xenograft Models
| Xenograft Model | Cancer Type | Genetic Aberration | Treatment | Outcome |
| NCI-N87 | Gastric Cancer | HER2 amplification | TAS2940 (oral, daily) | Tumor growth inhibition |
| MCF10A_HER2/insYVMA_v | Breast Cancer | HER2 exon 20 insertion | TAS2940 (oral, daily) | Tumor growth inhibition |
| NCI-H1975 EGFR D770_N771insSVD | Non-Small Cell Lung Cancer | EGFR exon 20 insertion | TAS2940 (oral, daily) | Tumor growth inhibition |
| Glioblastoma PDX35 | Glioblastoma | EGFR vIII mutation | TAS2940 (oral, daily) | Tumor growth inhibition |
| NCI-N87 (intracranial) | Gastric Cancer | HER2 amplification | TAS2940 (oral, daily) | Reduced tumor burden, prolonged survival |
| NCI-H1975_EGFR_exon20ins_SVD (intracranial) | Non-Small Cell Lung Cancer | EGFR exon 20 insertion | TAS2940 (oral, daily) | Reduced tumor burden, prolonged survival |
Data compiled from multiple sources.[3][5][11]
Signaling Pathway Inhibition
TAS2940 exerts its anti-tumor effects by inhibiting the phosphorylation of EGFR and HER2, thereby blocking downstream signaling cascades. Key pathways affected include the PI3K/AKT and MAPK/ERK pathways, which are critical for cell cycle progression and survival. Inhibition of these pathways ultimately leads to the induction of apoptosis, as evidenced by increased levels of BIM and cleaved PARP.[2][10]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical evaluation of TAS2940.
Enzymatic Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of TAS2940 against a panel of kinases.
-
Methodology: The kinase inhibitory activity of TAS2940 was evaluated using radiometric or mobility shift assays. These assays were performed by commercial vendors (e.g., SignalChem Lifesciences Corporation, Carna Biosciences, Inc.).[1]
-
Radiometric Assay: Test compounds are incubated with the kinase, a substrate, cofactors, and radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP). The amount of phosphorylated substrate is quantified by measuring radioactivity.
-
Mobility Shift Assay: This assay relies on the change in charge between a peptide substrate and its phosphorylated product. The separation and quantification of the substrate and product are achieved through microfluidic capillary electrophoresis.
-
-
Data Analysis: The concentration of TAS2940 that inhibits 50% of the kinase activity (IC50) was calculated from dose-response curves.
In-Cell Western Assay
-
Objective: To assess the inhibitory effect of TAS2940 on the phosphorylation of HER2 and EGFR in a cellular context.[4][5]
-
Methodology:
-
Cell Culture: Cells (e.g., MCF10A cells stably expressing wild-type or mutant HER2/EGFR) are seeded in multi-well plates and cultured to the desired confluency.[4]
-
Treatment: Cells are treated with varying concentrations of TAS2940 for a specified duration (e.g., 4 hours).[4]
-
Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and permeabilized with a detergent to allow antibody entry.
-
Immunostaining: Cells are incubated with primary antibodies specific for phosphorylated HER2 (e.g., p-HER2-Tyr1196) and phosphorylated EGFR (e.g., p-EGFR-Tyr1068). Subsequently, cells are incubated with fluorophore-conjugated secondary antibodies.
-
Detection: The fluorescence intensity is measured using an imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis: The signal from the phosphorylated target is normalized to a housekeeping protein or total protein to account for variations in cell number. The IC50 values are then determined.
Western Blot Analysis
-
Objective: To evaluate the effect of TAS2940 on the phosphorylation of HER2, HER3, downstream signaling proteins (AKT, ERK), and apoptosis markers (BIM, cleaved PARP).[4]
-
Methodology:
-
Cell Lysis: Cells (e.g., SK-BR-3) are treated with TAS2940 for various durations (e.g., 3 or 48 hours), and then lysed to extract total protein.[4][12]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies against the target proteins (e.g., p-HER2, p-HER3, p-AKT, p-ERK, BIM, cleaved PARP) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the bands is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of TAS2940 in mouse models.[3][5]
-
Methodology:
-
Cell Implantation: Human cancer cell lines (e.g., NCI-N87, NCI-H1975) or patient-derived xenograft (PDX) tissues are implanted either subcutaneously or intracranially into immunodeficient mice (e.g., BALB/c nude mice).[2][3]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. TAS2940 is administered orally, typically once daily.[3][11]
-
Efficacy Assessment:
-
Subcutaneous Models: Tumor volume is measured regularly using calipers.
-
Intracranial Models: Tumor burden is monitored using bioluminescence imaging for luciferase-expressing cells.[1]
-
-
Survival Studies: In some studies, the overall survival of the mice is monitored.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Preclinical Evaluation Workflow
The preclinical development of TAS2940 followed a logical and systematic workflow, starting from target identification and culminating in in vivo efficacy studies.
Conclusion
TAS2940 is a promising pan-ERBB inhibitor with a well-defined mechanism of action. Its potent and selective inhibition of EGFR and HER2, coupled with its ability to penetrate the blood-brain barrier, positions it as a potential therapeutic option for a range of solid tumors with ERBB pathway alterations, including those with brain involvement. The preclinical data strongly support its ongoing clinical development.[4][6][10]
References
- 1. TAS2940, a novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TAS2940, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 8. Correction to: TAS2940, A novel brain‐penetrable pan‐ERBB inhibitor, for tumors with HER2 and EGFR aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TAS2940 for Advanced Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. A Study of TAS2940 in Participants With Locally Advanced or Metastatic Solid Tumor Cancer [ctv.veeva.com]
